molecular formula C4H8N2S2 B14673026 Ethanedithioamide, N,N-dimethyl- CAS No. 41168-91-6

Ethanedithioamide, N,N-dimethyl-

Katalognummer: B14673026
CAS-Nummer: 41168-91-6
Molekulargewicht: 148.3 g/mol
InChI-Schlüssel: AGUSCPNQHJYZIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethanedithioamide, N,N-dimethyl- can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with carbon disulfide, followed by oxidation. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Ethanedithioamide, N,N-dimethyl- often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanedithioamide, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amides, and thiols, depending on the type of reaction and the reagents used .

Wirkmechanismus

The mechanism of action of Ethanedithioamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in various catalytic processes . The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes is a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanedithioamide, N,N-dimethyl- include:

Uniqueness

Ethanedithioamide, N,N-dimethyl- is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties compared to its analogs. This makes it particularly useful in specific chemical reactions and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

41168-91-6

Molekularformel

C4H8N2S2

Molekulargewicht

148.3 g/mol

IUPAC-Name

N',N'-dimethylethanedithioamide

InChI

InChI=1S/C4H8N2S2/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7)

InChI-Schlüssel

AGUSCPNQHJYZIK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.